molecular formula C10H10ClN3O3 B563334 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester CAS No. 1216552-75-8

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester

Cat. No.: B563334
CAS No.: 1216552-75-8
M. Wt: 255.658
InChI Key: OHCSXZSCVKBBEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester involves several steps. One common method includes the reaction of 2-chloroethyl chloroformate with sodium azide in the presence of a suitable solvent such as dichloromethane . The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(bromomethyl)ethyl Carbonic Acid Phenyl Ester
  • 2-Azido-1-(iodomethyl)ethyl Carbonic Acid Phenyl Ester
  • 2-Azido-1-(hydroxymethyl)ethyl Carbonic Acid Phenyl Ester

Uniqueness

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is unique due to its specific reactivity and stability. The presence of the chloromethyl group provides a versatile handle for further chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(1-azido-3-chloropropan-2-yl) phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCSXZSCVKBBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC(CN=[N+]=[N-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675647
Record name 1-Azido-3-chloropropan-2-yl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216552-75-8
Record name 1-Azido-3-chloropropan-2-yl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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